2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile
CAS No.: 194787-90-1
Cat. No.: VC20907288
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194787-90-1 |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile |
| Standard InChI | InChI=1S/C12H11N3O/c1-16-9-4-2-3-8(5-9)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 |
| Standard InChI Key | QLLUSUOELFPSGI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CNC(=C2C#N)N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CNC(=C2C#N)N |
Introduction
Chemical Structure and Properties
2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile consists of a pyrrole ring substituted with an amino group at position 2, a carbonitrile group at position 3, and a 3-methoxyphenyl group at position 4. The compound's structure contributes to its potential biological activities and chemical reactivity. Pyrroles are five-membered aromatic heterocycles commonly found in many natural products and biologically active molecules, with their aromatic character and hydrogen bonding capabilities making them valuable scaffolds in drug discovery .
Physical and Chemical Properties
The compound possesses several important physical and chemical characteristics that are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile
Synthesis Methods
The synthesis of 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile can be achieved through several methodologies, with microwave-assisted synthesis being particularly efficient and aligned with green chemistry principles.
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents an environmentally friendly approach for preparing this compound and related pyrrole derivatives. This method significantly reduces reaction time while maintaining good yields. The general procedure for synthesizing similar 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile compounds follows these steps:
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A mixture of benzoin (2.12 g, 0.01 mol), appropriate amine, and concentrated HCl (6-8 drops) in ethanol (40 ml) is irradiated in a microwave at 240 W for approximately 25 minutes .
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After cooling, malononitrile (1.66 mg, 0.01 mol) is added, followed by a catalytic amount (1.5 ml) of pyridine added in portions .
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The mixture is again refluxed until solid formation is observed .
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The resulting solid residue is recrystallized from methanol to yield the target compound .
This method falls under the framework of "Green Chemistry," offering a rapid protocol for the synthesis of pyrrole derivatives with reduced environmental impact .
Biological Activity
Pyrrole derivatives, including 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile and structurally similar compounds, have demonstrated various biological activities that make them promising candidates for pharmaceutical applications.
Anti-inflammatory Activity
Related pyrrole derivatives have shown significant anti-inflammatory properties in laboratory studies. For instance, certain 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile compounds were evaluated for their in vitro anti-inflammatory activity using protein denaturation assays .
The experimental procedure for assessing anti-inflammatory activity typically involves:
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Preparing a mixture containing 0.4 ml of egg albumin (from fresh hen's egg), 5.6 ml of phosphate buffered solution (PBS, pH 6.4), and 4 ml of varying concentrations of test samples to achieve final concentrations of 50 μg/ml and 100 μg/ml .
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Incubating the mixtures at (37°C ± 2) for 15 minutes, followed by heating at 70°C for 5 minutes .
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After cooling, measuring the absorbance at 660 nm using a UV spectrophotometer and determining viscosity using an Ostwald viscometer .
Results from studies on structurally similar compounds showed that some derivatives exhibited significant in vitro anti-inflammatory activity with percent protection values comparable to standard drugs like diclofenac sodium. For example, compounds labeled as 1a and 1c demonstrated percent protection of 70.12% and 60.29% at 50 μg/ml concentration, and 82.01% and 61.36% at 100 μg/ml concentration, respectively .
Antifungal Properties
Several pyrrole derivatives have also demonstrated antifungal activity. In studies of related compounds, the minimum inhibitory concentration (MIC) values of certain derivatives (specifically compounds 1b, 1c, and 1d) were even lower than those of standard antifungal agents, highlighting their potential effectiveness against fungal pathogens .
This antifungal activity may be attributed to the compound's ability to interfere with fungal cell membrane integrity or disrupt essential enzymatic processes in fungal cells, though the exact mechanism of action requires further investigation.
Chemical Reactivity and Structure-Activity Relationships
Functional Group Reactivity
The chemical reactivity of 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is largely determined by its constituent functional groups:
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Pyrrole Ring: The aromatic heterocycle can undergo electrophilic substitution reactions, though typically at a slower rate than benzene due to the electron-withdrawing effects of the nitrile and other substituents.
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Amino Group (-NH₂): This group can participate in nucleophilic reactions, act as a hydrogen bond donor/acceptor, and serve as a site for further derivatization through acylation, alkylation, or conversion to diazonium salts.
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Carbonitrile Group (-CN): The nitrile functionality can be hydrolyzed to form carboxylic acids or reduced to primary amines. It can also participate in cycloaddition reactions.
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Methoxyphenyl Group: The methoxy substituent introduces electron-donating effects that can influence the electron distribution within the molecule, potentially affecting its biological interactions.
Structure-Activity Relationships
Understanding the correlation between structural features and biological activity is crucial for developing more potent derivatives. Based on studies of similar compounds, several key structure-activity relationships can be postulated:
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The presence of the amino group at position 2 appears to be essential for anti-inflammatory activity in related pyrrole derivatives .
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The nature of substituents on the phenyl ring (such as the methoxy group in this compound) can significantly influence both potency and selectivity toward different biological targets.
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The carbonitrile group likely contributes to the compound's ability to interact with specific enzymes or receptors involved in inflammatory pathways.
These structure-activity relationships provide valuable insights for medicinal chemists seeking to design more effective anti-inflammatory or antifungal agents based on the pyrrole scaffold.
Analytical Characterization
Comprehensive characterization of 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves various spectroscopic and analytical techniques that help confirm its structure and purity.
Spectroscopic Analysis
For related pyrrole derivatives, the following spectroscopic data has been reported and can serve as a reference for the characterization of 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile:
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Infrared (IR) Spectroscopy: Expected characteristic bands would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show:
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Mass Spectrometry: The molecular ion peak would be expected at m/z 213, corresponding to the molecular weight of the compound.
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